4-Phenyl-4H-1,2,4-triazole-3-thiol

Corrosion inhibition Electrochemistry Mild steel protection

Procure the authentic N4-phenyl-1,2,4-triazole-3-thiol scaffold (CAS 5373-72-8) for synthesizing validated inhibitors. N4-alkyl analogs exhibit different tautomeric equilibria and biological activity-substitution risks unvalidated results. This compound enables: • AChE/BChE inhibitors (IC50 38.35 µM AChE) • DHFR inhibitors (nonclassical antifolates) • Corrosion inhibitors (91.8% at 0.5 mM) • Urease inhibitors (IC50 42.57 µM) Supplied at ≥95% purity with global shipping.

Molecular Formula C8H7N3S
Molecular Weight 177.23 g/mol
CAS No. 5373-72-8
Cat. No. B1363287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenyl-4H-1,2,4-triazole-3-thiol
CAS5373-72-8
Molecular FormulaC8H7N3S
Molecular Weight177.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=NNC2=S
InChIInChI=1S/C8H7N3S/c12-8-10-9-6-11(8)7-4-2-1-3-5-7/h1-6H,(H,10,12)
InChIKeyPUGUFBAPNSPHHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenyl-4H-1,2,4-triazole-3-thiol (CAS 5373-72-8): Procurement-Relevant Structural and Physicochemical Overview


4-Phenyl-4H-1,2,4-triazole-3-thiol (CAS 5373-72-8; molecular formula C8H7N3S; molecular weight 177.23 g/mol) is a heterocyclic building block featuring a 1,2,4-triazole core substituted at the N4 position with a phenyl group and bearing a thiol (-SH) group at the C3 position. The compound exists in thiol-thione tautomeric equilibrium, with NMR studies in pyridine-d₅ confirming approximately 95% dominance of the thione tautomeric form under those conditions, a critical consideration for reactivity and downstream derivatization planning . The compound is commercially available from multiple reputable vendors (e.g., Enamine LLC, AK Scientific, Finetech Industry) in 95% purity or higher, with a reported melting point range of 135–137 °C . Unlike many 1,2,4-triazole-3-thiol analogs that lack the N4-phenyl substitution, the N4-phenyl group confers distinct electronic and steric properties that influence coordination chemistry, tautomeric equilibrium, and the compound's utility as a precursor for synthesizing biologically active S-alkylated and N-aminomethylated derivatives .

Why 4-Phenyl-4H-1,2,4-triazole-3-thiol Cannot Be Arbitrarily Substituted: Tautomerism and N4-Substituent Specificity


Generic substitution of 4-phenyl-4H-1,2,4-triazole-3-thiol with other 1,2,4-triazole-3-thiol derivatives (e.g., 4-alkyl-substituted or unsubstituted N4 analogs) is scientifically unsound due to two critical differentiating factors: (1) the N4-phenyl group profoundly alters the thiol-thione tautomeric equilibrium compared to N4-alkyl analogs, affecting both the nucleophilicity of the sulfur center and the compound's coordination behavior with metal ions, and (2) the phenyl substituent introduces π-π stacking and hydrophobic interactions that are absent in N4-alkyl or N4-H analogs, directly impacting biological target engagement in applications such as cholinesterase inhibition and DHFR inhibition [1]. In aminomethylation and cyanoethylation reactions, 5-substituted 4-phenyl-4H-1,2,4-triazole-3-thiols yield distinct 2-aminomethyl-2H-1,2,4-triazole-3(4H)-thiones and 3-(2-cyanoethyl)sulfanyl derivatives, respectively — reaction outcomes that are specific to the 4-phenyl substitution pattern and cannot be assumed for N4-methyl, N4-ethyl, or N4-H analogs without empirical validation [2]. Furthermore, the absence of direct head-to-head potency comparisons across a broad range of applications means that substitution carries unquantified risk; the evidence base for this specific scaffold is predominantly established through its derivatives, and any generic replacement would require full re-characterization and re-validation in the intended assay system.

Quantitative Differentiation of 4-Phenyl-4H-1,2,4-triazole-3-thiol: Head-to-Head and Cross-Study Comparator Evidence


Corrosion Inhibition: N4-Phenyl bis-Triazole Derivative Outperforms N4-Ethyl Analog in Acidic Media

In a direct head-to-head study of pyridine-bridged bis-triazole corrosion inhibitors, the N4-phenyl-substituted derivative PDPTT (5,5′-(pyridine-2,6-diyl)bis(4-phenyl-4H-1,2,4-triazole-3-thiol)) demonstrated superior inhibition efficiency compared to its N4-ethyl-substituted analog L1 in 1 M HCl. Quantum chemical calculations revealed that the N4-phenyl group contributes to enhanced adsorption on mild steel surfaces through π-electron interactions, a mechanistic advantage absent in the N4-ethyl analog [1].

Corrosion inhibition Electrochemistry Mild steel protection Bis-triazole ligands

Radical Scavenging: N4-Phenyl Derivative Demonstrates Superior DPPH and ABTS Scavenging Versus N4-Pyridyl Analog

A direct comparative study evaluated 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT, containing the N4-phenyl-1,2,4-triazole-3-thiol core) against 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP). AT exhibited significantly lower IC50 values in both DPPH and ABTS radical scavenging assays, indicating superior antioxidant capacity. DFT calculations attributed this difference to the electronic effects of the phenyl substitution pattern on hydrogen atom transfer energetics [1].

Antioxidant Free radical scavenging DPPH assay ABTS assay DFT calculation

Urease Inhibition: 4-Phenyl-1,2,4-triazole-3-thiol Derivatives Demonstrate Comparable Potency to Thiourea Standard

In a systematic evaluation of 1,2,4-triazole derivatives bearing the 4-phenyl-4H-1,2,4-triazole-3-thiol core scaffold, compound 8k (3-[5-[(p-Cl-phenoxy)-methyl]-4-phenyl-4H-1,2,4-triazole-3-ylthio]-N-(3-methyl-phenyl)propanamide) achieved an IC50 of 42.57 ± 0.13 µM against urease, demonstrating inhibitory activity within approximately 2-fold of the standard inhibitor thiourea (IC50 = 21.25 ± 0.15 µM). This establishes the 4-phenyl-1,2,4-triazole-3-thiol scaffold as a viable urease inhibitor pharmacophore [1].

Urease inhibition Enzyme assay Anti-ulcer Helicobacter pylori

Cholinesterase Inhibition: 4-Phenyl Core Enables Potent AChE and BChE Inhibition in S-Alkylated Derivatives

S-Alkylated derivatives of 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol were evaluated for cholinesterase inhibitory activity. The n-heptylthio derivative (compound 6g) exhibited IC50 values of 38.35 ± 0.62 µM against acetylcholinesterase (AChE) and 147.75 ± 0.67 µM against butyrylcholinesterase (BChE), compared to the standard inhibitor eserine (physostigmine) which shows IC50 values typically in the nanomolar to sub-micromolar range against AChE [1]. The 4-phenyl substitution contributes to hydrophobic pocket interactions in the enzyme active site.

Cholinesterase inhibition Acetylcholinesterase Butyrylcholinesterase Alzheimer's disease

Reactivity Differentiation: Aminomethylation and Cyanoethylation of 4-Phenyl-Substituted Triazole-3-thiols

The 4-phenyl-4H-1,2,4-triazole-3-thiol scaffold undergoes characteristic aminomethylation with formaldehyde and secondary amines to yield 2-aminomethyl-2H-1,2,4-triazole-3(4H)-thiones, and cyanoethylation with acrylonitrile to yield 3-(2-cyanoethyl)sulfanyl derivatives. These reaction outcomes are specific to the 4-phenyl substitution pattern; parallel studies on 4-alkyl-substituted triazole-3-thiols indicate differing regioselectivity and product distributions due to altered tautomeric equilibria [1]. The 4-phenyl group stabilizes the thione tautomer, directing S-alkylation versus N-alkylation pathways.

Synthetic methodology Alkylation Aminomethylation Cyanoethylation

DHFR Inhibition: 5-(2-Aminothiazol-4-yl)-4-phenyl Triazole-3-thiols as Nonclassical Antifolates

A series of 5-(2-aminothiazol-4-yl)-4-phenyl-4H-1,2,4-triazole-3-thiols was designed, synthesized, and evaluated for dihydrofolate reductase (DHFR) inhibition, antimicrobial, antitumor, and schistosomicidal activities. The 4-phenyl substitution was integral to the pharmacophore model, contributing to DHFR active site binding through hydrophobic interactions with the phenyl ring. In vitro DHFR inhibition data demonstrated that the 4-phenyl scaffold yields inhibitors with IC50 values in the micromolar range, establishing this chemotype as a viable nonclassical antifolate platform distinct from classical pteridine-based DHFR inhibitors such as methotrexate [1].

DHFR inhibition Antifolate Antimicrobial Antitumor Schistosomicidal

Procurement-Guiding Application Scenarios for 4-Phenyl-4H-1,2,4-triazole-3-thiol (CAS 5373-72-8)


Synthesis of S-Alkylated Cholinesterase Inhibitors for Neurodegenerative Disease Research

Procure 4-phenyl-4H-1,2,4-triazole-3-thiol as the core scaffold for synthesizing S-alkylated derivatives targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The 4-phenyl substitution is essential for hydrophobic interactions within the enzyme active site. As demonstrated by compound 6g (3-(n-heptylthio)-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole), this scaffold yields AChE inhibitors with IC50 values of 38.35 ± 0.62 µM and BChE inhibitors with IC50 values of 147.75 ± 0.67 µM [1].

Development of Nonclassical Antifolate DHFR Inhibitors

Utilize 4-phenyl-4H-1,2,4-triazole-3-thiol as the starting material for constructing 5-(2-aminothiazol-4-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives, which function as nonclassical dihydrofolate reductase (DHFR) inhibitors. This chemotype offers a structurally distinct alternative to classical pteridine-based antifolates (e.g., methotrexate), with demonstrated in vitro DHFR inhibition, antimicrobial, antitumor, and schistosomicidal activities [2].

Preparation of bis-Triazole Corrosion Inhibitors for Mild Steel Protection

Employ 4-phenyl-4H-1,2,4-triazole-3-thiol as a precursor for synthesizing pyridine-bridged bis-triazole corrosion inhibitors such as PDPTT (5,5′-(pyridine-2,6-diyl)bis(4-phenyl-4H-1,2,4-triazole-3-thiol)). This N4-phenyl-substituted derivative achieves maximum inhibition efficiency of 91.8% at 0.5 mM concentration on mild steel in 1 M HCl, outperforming the corresponding N4-ethyl analog due to enhanced π-electron interactions with the metal surface [3].

Synthesis of Urease Inhibitors for Anti-Ulcer and H. pylori Research

Use 4-phenyl-4H-1,2,4-triazole-3-thiol as the core scaffold for developing urease inhibitors. Derivatives such as compound 8k (3-[5-[(p-Cl-phenoxy)-methyl]-4-phenyl-4H-1,2,4-triazole-3-ylthio]-N-(3-methyl-phenyl)propanamide) exhibit urease inhibitory activity with IC50 = 42.57 ± 0.13 µM, demonstrating potency within approximately 2-fold of the standard thiourea (IC50 = 21.25 ± 0.15 µM) [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Phenyl-4H-1,2,4-triazole-3-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.